3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring conjugated to a thiazole moiety. The thiazole is further functionalized with a 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl side chain, introducing a bicyclic thiadiazole system.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-9-21-22-17(28-9)19-14(23)6-11-8-27-16(18-11)20-15(24)10-4-12(25-2)7-13(5-10)26-3/h4-5,7-8H,6H2,1-3H3,(H,18,20,24)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYIWSSSHHGRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Thiadiazole Group: The 5-methyl-1,3,4-thiadiazole moiety can be introduced through a nucleophilic substitution reaction using appropriate thiadiazole precursors.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole-thiadiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the benzamide to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole derivatives. For instance:
- A study synthesized various N-(5-substituted methylene amino)-1,3,4-thiadiazole derivatives and tested their anticancer activity against several human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7). Results indicated that some derivatives exhibited promising activity comparable to Adriamycin, a standard chemotherapy drug .
| Compound | Cell Line Tested | GI50 Value (µM) | Activity Comparison |
|---|---|---|---|
| 7k | SK-MEL-2 | 10 | Comparable to Adriamycin |
| 7l | HL-60 | 15 | Comparable to Adriamycin |
| 7b | HeLa | 12 | Comparable to Adriamycin |
This suggests that the incorporation of the thiadiazole moiety into the benzamide structure may enhance anticancer efficacy.
Antimicrobial Properties
Compounds derived from the 1,3,4-thiadiazole scaffold have also shown significant antimicrobial properties. Research indicates:
- Derivatives of 2-amino-1,3,4-thiadiazole demonstrated notable antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans. The presence of halogen or oxygenated substituents on the phenyl ring significantly increased antibacterial potency .
| Activity Type | Tested Strain | MIC (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 32.6 |
| Antifungal | C. albicans | 24–26 |
These findings underscore the potential of this compound as a lead for developing new antimicrobial agents.
Case Studies
- Anticancer Study : A recent study evaluated a series of thiazole and thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-y))benzamide showed significant promise in reducing cell viability in vitro .
- Antimicrobial Research : Another investigation focused on synthesizing novel derivatives based on the thiadiazole framework for treating infections caused by resistant bacterial strains. The study revealed that certain modifications to the thiadiazole structure led to enhanced activity against drug-resistant pathogens .
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy groups and benzamide core can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 5-methyl-thiadiazole and thiazole-ethyl linker distinguish it from simpler analogs. The methyl group may enhance metabolic stability compared to phenyl or methylsulfanyl groups in and .
- Synthetic Complexity: Multi-step synthesis involving cyclization (as in ) is probable, given the need to form both thiadiazole and thiazole rings.
Crystallographic and Spectroscopic Insights
- Planarity and Hydrogen Bonding: highlights planar conformations in thiadiazole derivatives stabilized by intramolecular C–H···N bonds.
- IR/NMR Trends : In , acetamide-thiadiazole hybrids show IR peaks at 1670–1657 cm⁻¹ (amide C=O) and 1542–1490 cm⁻¹ (thiadiazole C=N), consistent with the target compound’s expected spectral profile.
Biological Activity
The compound 3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS Number: 921818-75-9) is a novel derivative that incorporates both thiadiazole and thiazole moieties. These structural components are associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The presence of methoxy groups and heterocyclic rings enhances its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 921818-75-9 |
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antibacterial activity against various strains of bacteria. For example, derivatives with a similar structure have shown minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to lower values against Gram-positive and Gram-negative bacteria . The introduction of halogen or oxygenated substituents generally enhances antibacterial efficacy.
- Antifungal Properties : The compound has also been evaluated for antifungal activity, showing promising results against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal treatments .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under review has been tested against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value indicating significant cytotoxicity against MCF-7 cells.
- Liver Cancer (HepG2) : Similar cytotoxic effects were observed in HepG2 cell lines, suggesting the compound's potential as an anticancer agent .
The structure–activity relationship (SAR) studies indicate that modifications in the substituents can lead to enhanced potency. For instance, introducing different aryl groups has been shown to improve the antiproliferative activity significantly.
Case Studies
- Study on Anticancer Activity : In a study conducted by Alam et al., several derivatives of thiadiazole were synthesized and tested against human cancer cell lines, demonstrating strong growth inhibition across multiple types of cancer . The most potent derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
- Antimicrobial Evaluation : A review highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives, noting that compounds with specific substituents exhibited higher activity than standard antibiotics . The incorporation of methoxy groups was particularly beneficial in enhancing both antibacterial and antifungal activities.
Q & A
Basic: Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: Optimization involves:
- Catalysts/Reagents: Use coupling agents (e.g., EDC/HOBT) for amide bond formation and bases like triethylamine to neutralize byproducts .
- Solvents: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature/Time: Controlled heating (e.g., 60–80°C) under reflux for 12–24 hours ensures complete reaction .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/ethanol improves purity .
Basic: Characterization Techniques
Q: Which analytical methods confirm the structure and purity of the compound? A: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxy δ ~3.8 ppm, thiadiazole protons δ ~8.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~485) .
- IR Spectroscopy: Confirms functional groups (amide C=O stretch ~1670 cm⁻¹, thiadiazole C-N ~1540 cm⁻¹) .
- X-ray Diffraction: Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How does the substitution pattern on the thiadiazole ring influence biological activity? A: SAR insights:
- Electron-Withdrawing Groups (EWGs): Chloro/methyl on thiadiazole () enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
- Methoxy Groups on Benzamide: Increase lipophilicity, enhancing membrane permeability (compare with ’s 4-ethoxy analog) .
- Thioether Linkage: Stabilizes interactions with cysteine-rich binding pockets (e.g., in proteases) .
Advanced: In Silico Target Interaction Modeling
Q: What computational approaches predict the compound’s interaction with biological targets? A: Methodologies include:
- Molecular Docking: Tools like AutoDock assess binding affinity to targets (e.g., EGFR kinase, PDB: 1M17) .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) evaluate complex stability over time (≥100 ns trajectories) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity data from analogs () .
Advanced: Resolving Biological Data Contradictions
Q: How to address discrepancies in reported IC₅₀ values across studies? A: Strategies:
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (MTT viability) .
- Control Experiments: Rule out off-target effects using knockout cell lines or competitive inhibitors .
- Statistical Analysis: Apply ANOVA to assess inter-laboratory variability (e.g., ±15% error tolerance) .
Advanced: Target Identification Strategies
Q: What methods identify the compound’s biological targets? A: Approaches include:
- Affinity Chromatography: Immobilize the compound on resin to pull down bound proteins (MS/MS identification) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified targets (e.g., KD ~nM range) .
- CETSA (Cellular Thermal Shift Assay): Detect target stabilization in cell lysates post-treatment .
Basic: Preliminary Biological Screening
Q: What assays assess the compound’s therapeutic potential? A: Initial screens:
- Antimicrobial: Disk diffusion (MIC against S. aureus/E. coli) .
- Anticancer: MTT assay (IC₅₀ in MCF-7/HeLa cells) .
- Anti-inflammatory: COX-2 inhibition (ELISA) .
Advanced: Metabolite Profiling
Q: How to profile metabolites for pharmacokinetic studies? A: Use:
- LC-MS/MS: Identify phase I metabolites (e.g., hydroxylation at thiazole) and phase II conjugates (glucuronides) .
- Hepatocyte Models: Incubate with primary hepatocytes to mimic hepatic metabolism .
- Stable Isotope Tracing: ¹³C-labeled compound tracks metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
